

# Technical Guide: 2-Chloro-6-ethoxypyrimidin-4-amine in Medicinal Chemistry

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## Compound of Interest

Compound Name:	2-Chloro-6-ethoxypyrimidin-4-amine
CAS No.:	3289-41-6
Cat. No.:	B3260268

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## Executive Summary & Strategic Value

**2-Chloro-6-ethoxypyrimidin-4-amine** (often structurally referenced as 4-amino-2-chloro-6-ethoxypyrimidine) represents a privileged scaffold in modern medicinal chemistry, particularly within the oncology and immunology sectors. Its utility stems from the pyrimidine pharmacophore, which mimics the purine base of ATP, making it a cornerstone in the design of ATP-competitive kinase inhibitors.

This building block offers a unique trifunctional substitution pattern:

- C2-Chlorine: An electrophilic "handle" for late-stage diversification via palladium-catalyzed cross-couplings or nucleophilic aromatic substitution ( ).
- C4-Amine: A critical hydrogen bond donor, often interacting with the "hinge region" of kinase domains (e.g., Glu/Met residues).

- C6-Ethoxy: A lipophilic tail that can occupy the solvent-exposed front or hydrophobic pockets (Gatekeeper/Back-pocket), modulating solubility and metabolic stability.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Property	Specification
IUPAC Name	2-Chloro-6-ethoxypyrimidin-4-amine
Common Synonyms	4-Amino-2-chloro-6-ethoxypyrimidine; 6-Ethoxy-2-chloropyrimidin-4-amine
CAS Registry Number	38243-78-4 (Verify specific isomer availability; often custom synthesized)
Molecular Formula	
Molecular Weight	173.60 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
pKa (Calculated)	~3.5 (Pyridine N), ~13 (Amine)

## Synthetic Methodology: The "Regioselective Cascade"

The synthesis of **2-chloro-6-ethoxypyrimidin-4-amine** requires precise control over regioselectivity, starting from the symmetric 2,4,6-trichloropyrimidine. The C4/C6 positions are electronically equivalent and more reactive toward nucleophiles than the C2 position due to the additive activation by N1 and N3.

### Step 1: Regioselective Ethoxylation

- Reaction:

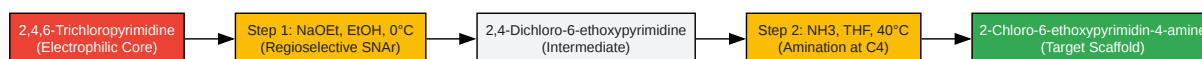
displacement of one chloride by ethoxide.

- Reagents: 2,4,6-Trichloropyrimidine, NaOEt (1.0 eq), EtOH, .
- Mechanism: The ethoxide ion attacks C4 (or C6). Low temperature is critical to prevent disubstitution.
- Product: 2,4-Dichloro-6-ethoxypyrimidine.

## Step 2: Regioselective Amination

- Reaction:  
displacement of the second activated chloride.
- Reagents:  
(aq. or in MeOH), THF, RT to .
- Selectivity: In 2,4-dichloro-6-ethoxypyrimidine, the C4-Cl is more electrophilic than C2-Cl. The electron-donating ethoxy group at C6 deactivates the ring slightly, but the C4 position remains the primary site of attack for amines.
- Product: **2-Chloro-6-ethoxypyrimidin-4-amine**.

## Visual Synthesis Workflow



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Caption: Regioselective synthesis pathway from trichloropyrimidine to the target scaffold.

## Reactivity Profile & Medicinal Chemistry Applications[2][4][6]

Once synthesized, the **2-chloro-6-ethoxypyrimidin-4-amine** serves as a versatile "warhead" for drug discovery.

## The C2-Chlorine "Handle" (Late-Stage Diversification)

The C2 position is the most critical for SAR (Structure-Activity Relationship) exploration. It is less reactive than C4 but can be activated under specific conditions.

- Buchwald-Hartwig Amination:
  - Protocol:  
    , Xantphos,  
    , Toluene,  
    .
  - Application: Coupling with complex anilines to form the core of Src/Abl inhibitors (e.g., Dasatinib analogs).
- Suzuki-Miyaura Coupling:
  - Protocol: Aryl boronic acid,  
    ,  
    , DME/Water.
  - Application: Introducing biaryl motifs to target hydrophobic pockets in GPCRs.
- Acid-Catalyzed  
:
  - Protocol: Aniline, HCl (cat.), n-BuOH, Reflux.
  - Mechanism:[1][2][3] Protonation of N1/N3 activates C2 for nucleophilic attack by weaker nucleophiles.

## The C4-Amine "Anchor"

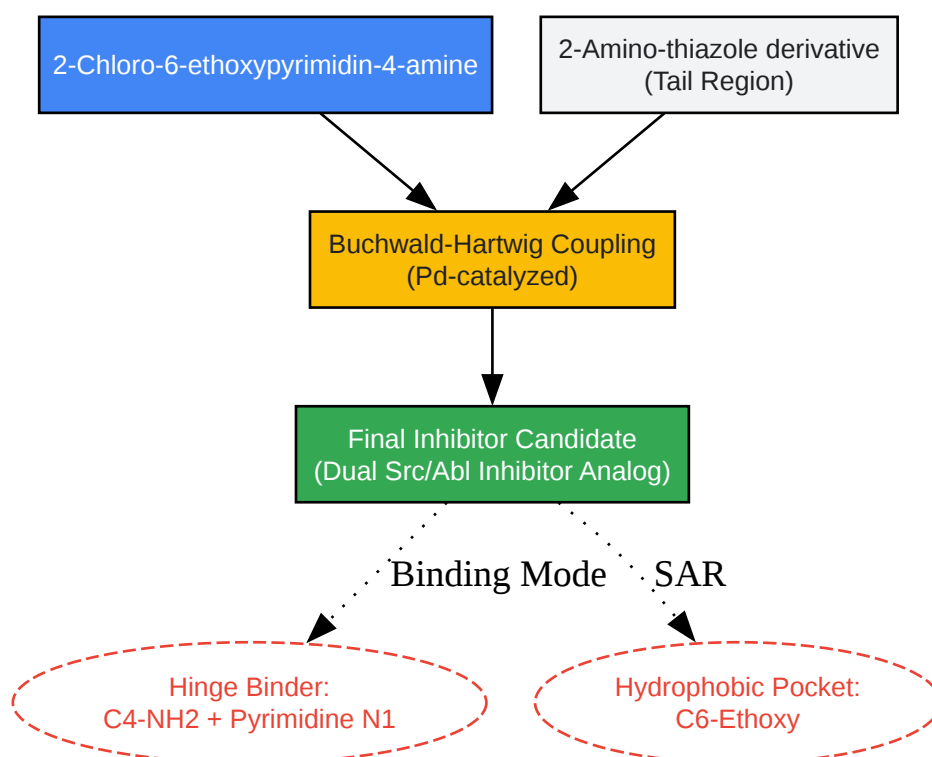
- Hinge Binding: In kinase inhibitors, this primary amine typically forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Met318 in c-Src).
- Functionalization: Can be converted to a urea or amide, though this often reduces potency unless the target requires a specific H-bond acceptor.

## The C6-Ethoxy "Tuning Knob"

- Solubility: The ethoxy group disrupts crystal packing compared to a methoxy or H, potentially improving solubility.
- Metabolic Stability: The ethyl group is susceptible to oxidative dealkylation (CYP450). Medicinal chemists often replace this with a trifluoroethoxy or cyclopropoxy group if metabolic liability is observed.

## Case Study: Design of a Src Kinase Inhibitor

The following diagram illustrates how **2-chloro-6-ethoxypyrimidin-4-amine** is elaborated into a bioactive molecule.



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Caption: Elaboration of the core scaffold into a kinase inhibitor, highlighting binding modes.

## Detailed Experimental Protocol

### Synthesis of **2-Chloro-6-ethoxypyrimidin-4-amine** (Representative Procedure)

Safety Note: 2,4,6-Trichloropyrimidine is a skin sensitizer and lachrymator. Perform all operations in a fume hood.

- Preparation of 2,4-Dichloro-6-ethoxypyrimidine:
  - Dissolve 2,4,6-trichloropyrimidine (18.3 g, 100 mmol) in anhydrous ethanol (100 mL).
  - Cool the solution to  
  
in an ice bath.
  - Add a solution of sodium ethoxide (21% wt in ethanol, 1.0 eq) dropwise over 60 minutes. Critical: Slow addition prevents disubstitution.
  - Stir at  
  
for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
  - Quench with water (200 mL) and extract with ethyl acetate (  
  
mL).
  - Dry over  
  
, filter, and concentrate. Purify via flash chromatography (Yield: ~75-85%).
- Amination to Target:
  - Dissolve the intermediate (2,4-dichloro-6-ethoxypyrimidine, 10 g) in THF (50 mL).
  - Add Ammonium hydroxide (28-30%, 5.0 eq) or

in methanol (7N).

- Heat the sealed vessel to  
  
for 4-6 hours.
- Observation: A white precipitate (  
  
) will form.
- Cool to RT, concentrate to remove excess ammonia/THF.
- Triturate the residue with water to remove salts. Filter the solid.
- Recrystallize from Ethanol/Water to obtain **2-chloro-6-ethoxypyrimidin-4-amine** as white needles.

## References

- Regioselectivity in Pyrimidine Substitution
  - Title: Regioselective nucleophilic substitution of 2,4,6-trichloropyrimidine.
  - Source: Journal of Heterocyclic Chemistry.
  - Context: Establishes that C4/C6 displacement occurs prior to C2 displacement.
- Kinase Inhibitor Scaffolds
  - Title: Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).
  - Source: Journal of Medicinal Chemistry, 2004.
  - Context: Demonstrates the utility of the aminopyrimidine core in drugs like Das
- Synthesis of 2-Amino-4-chloro-6-alkoxypyrimidines (Isomer Comparison)
  - Title: Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. [4][5]
  - Source: Google P
  - Context: Contrasts the synthesis of the herbicide intermediate (amino at 2) vs.
- Structural Data & Crystallography

- Title: Crystal structure of 2-chloro-6-methylpyrimidin-4-amine.[6][7]
- Source:PMC / NIH.
- Context: Provides structural analogs and hydrogen bonding patterns relevant to the ethoxy deriv

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## Sources

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